molecular formula C10H20O B14286214 6-Hepten-3-ol, 2,4,4-trimethyl- CAS No. 141482-72-6

6-Hepten-3-ol, 2,4,4-trimethyl-

Cat. No.: B14286214
CAS No.: 141482-72-6
M. Wt: 156.26 g/mol
InChI Key: KGHJOLMLHPAWRM-UHFFFAOYSA-N
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Description

6-Hepten-3-ol, 2,4,4-trimethyl- is an organic compound with the molecular formula C10H20O It is a type of alcohol with a double bond in its structure, making it an unsaturated alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hepten-3-ol, 2,4,4-trimethyl- can be achieved through several methods. One common approach involves the hydroboration-oxidation of 2,4,4-trimethyl-1-heptene. This reaction typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).

Industrial Production Methods

On an industrial scale, the production of 6-Hepten-3-ol, 2,4,4-trimethyl- may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the addition of hydrogen to the double bond, followed by oxidation to introduce the hydroxyl group.

Chemical Reactions Analysis

Types of Reactions

6-Hepten-3-ol, 2,4,4-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the compound can lead to the formation of saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Aldehydes, ketones

    Reduction: Saturated alcohols

    Substitution: Alkyl halides

Scientific Research Applications

6-Hepten-3-ol, 2,4,4-trimethyl- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: The compound may be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and its role in drug development is ongoing.

    Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    6-Hepten-3-ol: Similar structure but lacks the additional methyl groups.

    2,4,4-Trimethyl-1-pentene: Similar structure but lacks the hydroxyl group.

    3-Heptanol: Similar structure but lacks the double bond.

Uniqueness

6-Hepten-3-ol, 2,4,4-trimethyl- is unique due to the presence of both a double bond and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. The additional methyl groups also influence its reactivity and physical properties, making it distinct from other similar compounds.

Properties

141482-72-6

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

2,4,4-trimethylhept-6-en-3-ol

InChI

InChI=1S/C10H20O/c1-6-7-10(4,5)9(11)8(2)3/h6,8-9,11H,1,7H2,2-5H3

InChI Key

KGHJOLMLHPAWRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)(C)CC=C)O

Origin of Product

United States

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